3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine synthesis pathway
3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine synthesis pathway
Synthesis and Mechanistic Evaluation of 3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Technical Whitepaper
Strategic Overview
3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 1868046-66-5) is a highly privileged heterocyclic building block utilized extensively in the development of targeted oncological therapeutics. The pyrazolo[3,4-d]pyrimidine core functions as a potent adenine bioisostere, allowing it to competitively bind within the ATP-binding pocket of various kinases, making it a cornerstone in the design of PRMT5, EGFR-TK, and CDK2 inhibitors[1][2][3].
The strategic installation of an iodine atom at the C3 position provides a highly reactive synthetic handle. This halogenated site is primed for downstream palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings), enabling the rapid diversification of the scaffold with complex aryl or alkynyl substituents during structure-activity relationship (SAR) optimization[4].
Retrosynthetic Logic and Pathway Causality
The construction of this target molecule relies on a robust, two-stage linear sequence designed to maximize regiocontrol and overall yield.
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De Novo Pyrimidine Annulation : Rather than attempting to functionalize a pre-formed pyrimidine, the pathway begins with 3-amino-1H-pyrazole-4-carbonitrile. This precursor is condensed with acetamidine. Acetamidine is strategically chosen because it acts dually as the nitrogen source and the carbon electrophile, installing the required C6-methyl group while simultaneously closing the pyrimidine ring via a Dimroth-type cyclization[5][6].
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Regioselective Electrophilic Aromatic Substitution (SEAr) : Following annulation, the C3 position of the pyrazole ring remains the most electron-rich carbon in the fused heteroaromatic system. By utilizing N-iodosuccinimide (NIS) in a polar aprotic solvent, the pathway ensures selective C3-iodination. This avoids competitive N-iodination or oxidative degradation of the exocyclic amine, which are common pitfalls when using harsher reagents like molecular iodine (I2)[4][7].
Fig 1: Two-step synthetic workflow for 3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Experimental Methodologies: A Self-Validating Protocol
Phase 1: Cyclocondensation to 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Causality: Elevated temperatures and a strong alkoxide base (sodium ethoxide) are required to liberate the free base of acetamidine and drive the nucleophilic attack of the pyrazole amine onto the amidine carbon. This is followed by intramolecular cyclization into the adjacent nitrile group.
Step-by-Step Protocol:
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Suspend 3-amino-1H-pyrazole-4-carbonitrile (1.0 eq) and acetamidine hydrochloride (1.5 eq) in anhydrous ethanol.
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Add sodium ethoxide (2.0 eq) portion-wise under continuous stirring. Validation check: The heterogeneous mixture will transition to a homogenous solution as the free base of acetamidine is generated in situ.
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Reflux the mixture (approx. 78 °C) for 12–16 hours under an inert argon atmosphere.
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Monitor reaction progression via TLC (DCM:MeOH 9:1). Upon complete consumption of the starting material, cool the reaction vessel to 0 °C.
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Neutralize the mixture dropwise with glacial acetic acid to pH 7. Validation check: A dense precipitate will form upon neutralization.
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Filter the precipitate, wash thoroughly with cold water to remove inorganic salts, and dry in vacuo to afford the intermediate core.
Phase 2: Regioselective Iodination
Causality: NIS is specifically selected over I2/KOH because it provides a controlled, steady release of the iodonium ion (I+), strictly limiting oxidative side reactions. Anhydrous DMF is mandated as the solvent due to its high dielectric constant, which fully solubilizes the polar pyrazolopyrimidine intermediate and stabilizes the cationic Wheland intermediate during electrophilic attack[7][8].
Step-by-Step Protocol:
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Dissolve 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous DMF to achieve a 0.5 M concentration.
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Add N-iodosuccinimide (1.2 eq) in a single portion at room temperature.
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Heat the reaction mixture to 60–80 °C and maintain for 12 hours[4][7]. Validation check: The solution will undergo a distinct colorimetric shift, darkening to a deep amber/brown hue as the iodination proceeds.
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Quench the reaction by pouring the mixture into an equal volume of ice-cold water containing 5% sodium thiosulfate (Na2S2O3). Causality: The thiosulfate acts as a specific reducing agent, converting any unreacted NIS or liberated I2 into highly water-soluble iodide ions, thereby preventing halogen contamination in the final product.
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Collect the resulting precipitate via vacuum filtration, wash sequentially with cold water and cold ethanol, and dry under high vacuum to yield the final 3-Iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine[7].
Fig 2: Electrophilic aromatic substitution (SEAr) mechanism at the C3 position.
Quantitative Data and Analytical Markers
The following table summarizes the critical reaction parameters, expected yields, and primary mass spectrometry markers required to validate the success of each synthetic phase.
| Parameter | Phase 1: Cyclocondensation | Phase 2: Regioselective Iodination |
| Primary Reagents | Acetamidine HCl, NaOEt | N-Iodosuccinimide (NIS) |
| Reaction Solvent | Anhydrous Ethanol | Anhydrous DMF |
| Thermal Conditions | 78 °C (Reflux) | 60–80 °C |
| Reaction Duration | 12–16 hours | 12 hours |
| Quench / Workup | Glacial Acetic Acid (Neutralization) | 5% Aq. Na2S2O3 (Thiosulfate wash) |
| Target Yield Range | 75–85% | 80–95% |
| Key MS Marker (m/z) | [M+H]+ 150.08 | [M+H]+ 275.98 |
Sources
- 1. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]
- 2. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 5326-80-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
